N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

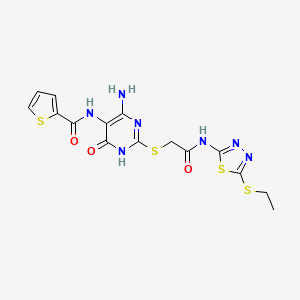

This compound features a dihydropyrimidinone core substituted with a thiophene-2-carboxamide group and a 1,3,4-thiadiazole moiety bearing an ethylthio side chain. Its synthesis likely follows multistep coupling reactions, analogous to methods used for structurally related thiazole carboxamides (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) . Key structural attributes include:

- Dihydropyrimidinone scaffold: Known for hydrogen-bonding interactions in biological targets.

- Ethylthio-substituted thiadiazole: May influence metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O3S4/c1-2-26-15-22-21-14(29-15)17-8(23)6-28-13-19-10(16)9(12(25)20-13)18-11(24)7-4-3-5-27-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,21,23)(H3,16,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQSQYJEYFJBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex molecule that incorporates several biologically active moieties. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The structure of the compound includes:

- Thiadiazole moiety: Known for its broad spectrum of biological activities.

- Pyrimidine ring: Often associated with various pharmacological properties.

- Thiophene carboxamide: Contributes to the overall biological profile.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance:

- A study showed that derivatives of thiadiazolopyrimidine exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Research indicates that thiadiazole derivatives can inhibit quorum sensing in pathogenic bacteria, which is crucial for their virulence .

Anticancer Activity

The anticancer potential of this compound is notable:

- Cytotoxicity assays revealed that derivatives similar to this compound have shown efficacy against several cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others with IC50 values ranging from 5.69 to 9.36 µM .

- The compound's structure allows for interactions with key proteins involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators and cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

Recent studies synthesized novel thiadiazole and pyrimidine derivatives. These compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures before biological testing .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole and pyrimidine rings significantly influence biological activity. For example:

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound’s dihydropyrimidinone core is shared with analogs such as N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazides (Scheme 1, ). However, key differences include:

Structural Analysis via NMR

NMR profiling (as in ) reveals critical differences in chemical environments. For instance:

| Proton Region | Target Compound (δ, ppm) | Rapamycin Analogs (δ, ppm) | Implications |

|---|---|---|---|

| 29–36 (B) | 3.8–4.2 | 3.5–3.9 | Altered hydrogen bonding due to thiadiazole |

| 39–44 (A) | 7.1–7.5 | 6.8–7.2 | Thiophene ring current effects |

Such shifts highlight the electronic influence of the ethylthio-thiadiazole group compared to simpler alkyl chains .

Bioactivity and Functional Group Impact

While direct bioactivity data for the target compound are unavailable, related dihydropyrimidinones exhibit kinase inhibition and antiproliferative activity. Substituents like the ethylthio group may enhance metabolic stability over methylthio analogs, as seen in thiazole carboxamides (). The thiophene-2-carboxamide group could improve membrane permeability compared to pyridinyl derivatives .

Theoretical Grouping via Lumping Strategies

Using lumping strategies (), this compound may be grouped with thioether-containing heterocycles due to shared reactivity and physicochemical properties. Key lumped features include:

- Thioether linkages : Prone to oxidative metabolism but critical for target binding.

- Dihydropyrimidinone cores: Common in kinase inhibitors (e.g., imatinib analogs).

This grouping aids in predictive modeling of stability and reactivity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization, coupling, and purification. Key steps include:

- Thiadiazol-2-ylamino intermediate formation : Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under controlled pH (8–9) to form the 2-oxoethylthio intermediate .

- Pyrimidinone ring assembly : Coupling the intermediate with a dihydropyrimidinone precursor via thioether linkage, requiring anhydrous conditions and catalysts like triethylamine .

- Final carboxamide coupling : Using DMF as a solvent at 60–80°C to ensure high yields (70–85%) .

Optimization involves adjusting temperature, solvent polarity, and reaction time, validated by TLC or HPLC monitoring .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., thioamide protons at δ 10–12 ppm, pyrimidinone carbonyls at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 479.55) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal structure and bond angles, critical for validating stereochemistry .

- HPLC-PDA : Ensures >95% purity by detecting trace impurities (<0.5% area) .

Q. How should the compound be stored to maintain stability during experiments?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the thioamide and pyrimidinone groups .

- Solvent Compatibility : Dissolve in DMSO (10 mM stock) for short-term use; avoid aqueous buffers unless immediately utilized .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated for this compound?

- Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., thioamide tautomerization) .

- Trapping Intermediates : Use quenching agents (e.g., acetic anhydride) to isolate reactive species like thiourea derivatives .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., pyrimidinone ring closure) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Functional Group Modifications : Replace the ethylthio group with methylthio or phenylthio to assess impact on solubility and bioactivity .

- Bioisosteric Replacements : Substitute the thiophene-2-carboxamide with furan-2-carboxamide to evaluate metabolic stability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiadiazole ring) .

Q. How should contradictory data from biological assays be resolved?

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal Assays : Combine enzymatic inhibition data with SPR (surface plasmon resonance) to confirm target binding .

- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., thiadiazole-pyrimidinone hybrids) to identify trends .

Q. What computational tools are effective in predicting this compound’s reactivity and bioactivity?

- Reaction Path Search : ICReDD’s quantum chemical workflows identify optimal synthetic pathways, reducing trial-and-error experimentation .

- MD Simulations : GROMACS models stability in lipid bilayers to predict membrane permeability .

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with antibacterial potency .

Q. How can biological targets be identified for this compound?

- Proteomic Profiling : SILAC (stable isotope labeling) identifies proteins binding to the thiophene-carboxamide moiety .

- Kinase Screening : Test against a panel of 100+ kinases (e.g., EGFR, VEGFR) using competitive ATP-binding assays .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out suspected receptors (e.g., PARP-1) and assessing activity loss .

Q. What are the implications of counterion selection for solubility and reactivity?

- Hydrochloride Salts : Improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) but may reduce stability in acidic conditions .

- Sodium Salts : Enhance bioavailability but risk precipitating in high-ionic-strength buffers .

- Free Base : Preferred for organic-phase reactions (e.g., Suzuki coupling) .

Q. How can multi-step synthesis be optimized for scalability?

- Flow Chemistry : Continuous reactors minimize purification steps (e.g., inline HPLC) and improve yield consistency .

- Green Solvents : Replace DMF with Cyrene (dihydrolevoglucosenone) to reduce toxicity .

- Process Analytical Technology (PAT) : Real-time FTIR monitors intermediate formation, enabling automated adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.